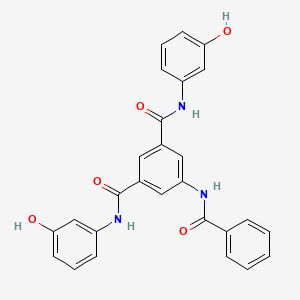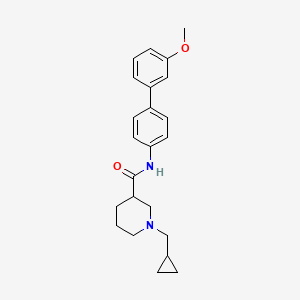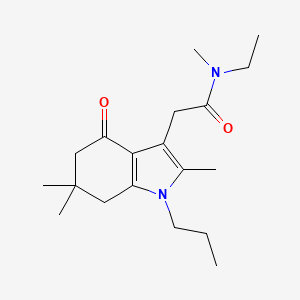
5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide, also known as BHPI, is a chemical compound that has been the subject of extensive scientific research. BHPI is a derivative of isophthalic acid and has been studied for its potential applications in various fields, including medicine, materials science, and environmental science. In
Mécanisme D'action
The mechanism of action of 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in cells. In cancer cells, 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In viruses, 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide has been shown to inhibit the activity of viral proteases, which are enzymes that are essential for viral replication.
Biochemical and Physiological Effects:
5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide has been shown to have a number of biochemical and physiological effects. In cancer cells, 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide has been shown to induce apoptosis, or programmed cell death, which can lead to the death of cancer cells. 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide has also been shown to inhibit the migration and invasion of cancer cells, which can help to prevent the spread of cancer. In viruses, 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide has been shown to inhibit the replication of viruses by blocking the activity of viral proteases. 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide for lab experiments is its high purity, which allows for accurate and reproducible results. 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide is that it can be difficult to dissolve in some solvents, which can make it challenging to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide. In medicine, 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide could be further studied for its potential use in the treatment of cancer and viral infections. In materials science, 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide could be further studied for its potential use in the development of new materials with unique properties. In environmental science, 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide could be further studied for its potential use in the development of new water treatment technologies. Overall, 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide is a promising compound that has the potential to be used in a wide range of applications.
Méthodes De Synthèse
5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide can be synthesized by the reaction of isophthalic acid with 3-hydroxybenzoic acid and benzoyl chloride in the presence of a catalyst such as triethylamine. The reaction produces 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide as a white crystalline solid with a melting point of 280-284°C.
Applications De Recherche Scientifique
5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide has been studied for its potential applications in various fields. In medicine, 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide has been shown to have anticancer properties by inhibiting the growth of cancer cells. 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide has also been studied for its potential use as an antiviral agent, as it has been shown to inhibit the replication of certain viruses. In materials science, 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide has been studied for its potential use in the development of new materials, such as polymers and liquid crystals. In environmental science, 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide has been studied for its potential use as a water treatment agent, as it has been shown to effectively remove heavy metals from contaminated water.
Propriétés
IUPAC Name |
5-benzamido-1-N,3-N-bis(3-hydroxyphenyl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O5/c31-23-10-4-8-20(15-23)28-26(34)18-12-19(27(35)29-21-9-5-11-24(32)16-21)14-22(13-18)30-25(33)17-6-2-1-3-7-17/h1-16,31-32H,(H,28,34)(H,29,35)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUANWRXKQURGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)NC3=CC(=CC=C3)O)C(=O)NC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(3-hydroxyphenyl)-5-[(phenylcarbonyl)amino]benzene-1,3-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2,2-dimethylpropyl)-2-[3-(4-methyl-1-piperazinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6124408.png)
![N-(1,4-dioxan-2-ylmethyl)-3-methoxy-N-methyl-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B6124416.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide](/img/structure/B6124417.png)
![2-{4-[3-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6124424.png)
![(4-phenoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6124431.png)
![6-amino-2-{[2-(2-chloro-5-methylphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6124443.png)
![7-(4-bromophenyl)-1-sec-butyl-5-(difluoromethyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6124451.png)
![1-[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B6124465.png)
![4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenyl-1-piperazinecarbothioamide](/img/structure/B6124471.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B6124479.png)
![5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-(3-methylbutoxy)benzamide](/img/structure/B6124484.png)
![methyl 1-{[1-(2-fluorobenzyl)-3-hydroxy-2-oxo-3-piperidinyl]methyl}-4-piperidinecarboxylate](/img/structure/B6124492.png)
